Pazopanib hydrochloride

描述

Pazopanib hydrochloride is an anti-cancer medication marketed worldwide by Novartis. It is a potent and selective multi-targeted receptor tyrosine kinase inhibitor that blocks tumor growth and inhibits angiogenesis. This compound has been approved for the treatment of renal cell carcinoma and soft tissue sarcoma by numerous regulatory administrations worldwide .

准备方法

合成路线和反应条件

帕唑帕尼盐酸盐可以通过在乙醇、甲醇、四氢呋喃或乙腈和二恶烷中,在盐酸存在下,使N-(2-氯嘧啶-4-基)-N,2,3-三甲基-2H-吲唑-6-胺与5-氨基-2-甲基苯磺酰胺反应来合成 . 另一种方法是将2,4-二氯嘧啶与5-氨基-2-甲基苯磺酰胺在碳酸氢钠等碱和乙醇等溶剂存在下缩合 .

工业生产方法

帕唑帕尼盐酸盐的工业生产方法通常涉及开发自纳米乳化药物递送系统,以提高其溶解度和溶出度。 这涉及使用增溶剂、表面活性剂和油来创建一个四组分体系,以确保无论介质pH如何都能获得高溶出率 .

化学反应分析

Synthetic Pathways and Key Reactions

Pazopanib hydrochloride is synthesized through multi-step reactions involving condensation, methylation, and salt formation. Representative methods include:

Table 1: Synthetic Routes for this compound

Key Notes :

- Copper catalysts (e.g., CuI) enhance coupling efficiency in alternative routes .

- Crushed tablets or suspensions increase bioavailability by altering dissolution kinetics .

Metabolic Reactions

Pazopanib undergoes hepatic metabolism primarily via CYP3A4, with minor contributions from CYP1A2 and CYP2C8. Metabolites are pharmacologically less active.

Table 2: Metabolic Pathways and Metabolite Activity

Key Notes :

- Plasma protein binding >99.5%, limiting free drug availability .

- Half-life: ~31 hours, supporting once-daily dosing .

Drug-Drug Interactions

Pazopanib’s chemical interactions with concomitant drugs are driven by CYP modulation and solubility effects.

Table 3: Clinically Significant Drug Interactions

Polymorphic Forms and Solvates

This compound exhibits polymorphism, impacting solubility and stability.

Table 4: Polymorphic Forms of this compound

Acid-Base Reactivity and Salt Formation

As a hydrochloride salt, pazopanib’s free base (pKa 6.4, 2.1, 10.2) reacts with HCl to improve solubility at low pH :

科学研究应用

Clinical Applications

Pazopanib is primarily indicated for:

- Advanced Renal Cell Carcinoma (RCC) : Approved for patients with advanced RCC who have received prior systemic therapy.

- Advanced Soft Tissue Sarcoma (STS) : Recently approved for use in patients with unresectable or metastatic STS after previous chemotherapy .

Efficacy in Clinical Trials

- Renal Cell Carcinoma :

- Soft Tissue Sarcoma :

Case Study 1: Advanced Renal Cell Carcinoma

A clinical trial involving 435 patients with advanced RCC assessed the efficacy of pazopanib versus sunitinib. The study found that pazopanib resulted in longer PFS (11 months) compared to sunitinib (9 months), indicating its effectiveness as a first-line treatment option .

Case Study 2: Soft Tissue Sarcoma

In an open-label study involving 120 patients with relapsed STS, pazopanib was administered at a dose of 800 mg daily. The results showed an overall response rate of approximately 30%, with a median duration of response lasting over 6 months .

Pharmacokinetics

Pazopanib exhibits favorable pharmacokinetic properties:

- Bioavailability : The oral bioavailability is significantly influenced by food intake; it is recommended to take it on an empty stomach for optimal absorption.

- Half-life : The elimination half-life ranges from 28 to 37 hours, allowing for once-daily dosing.

- Protein Binding : Pazopanib is highly bound to plasma proteins (>99%), which affects its distribution and clearance rates .

作用机制

帕唑帕尼盐酸盐是一种第二代多靶点酪氨酸激酶抑制剂,靶向血管内皮生长因子受体-1、-2和-3、血小板衍生生长因子受体-α、血小板衍生生长因子受体-β和c-kit。 这些受体靶点是血管生成途径的一部分,该途径促进肿瘤血管的形成,以维持肿瘤存活和生长 . 通过抑制这些受体,帕唑帕尼盐酸盐降低肿瘤血流,增加肿瘤凋亡,抑制肿瘤生长并降低肿瘤间质液压力 .

相似化合物的比较

类似化合物

舒尼替尼: 另一种用于治疗肾细胞癌和胃肠道间质瘤的酪氨酸激酶抑制剂。

索拉非尼: 一种用于治疗肝癌、肾癌和甲状腺癌的酪氨酸激酶抑制剂。

阿西替尼: 一种用于治疗肾细胞癌的酪氨酸激酶抑制剂。

独特性

帕唑帕尼盐酸盐的独特之处在于它能够同时靶向多个酪氨酸激酶,使其在抑制肿瘤生长和血管生成方面高度有效。 其作为自纳米乳化药物递送系统的制剂也提高了其溶解度和生物利用度,使其在临床应用中更有效 .

生物活性

Pazopanib hydrochloride is a potent multitargeted tyrosine kinase inhibitor primarily used in the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS). Its mechanism of action involves the inhibition of several receptor tyrosine kinases, which play crucial roles in tumor growth and angiogenesis. This article provides a detailed overview of the biological activity of pazopanib, supported by data tables, case studies, and relevant research findings.

Pazopanib selectively inhibits multiple receptor tyrosine kinases, including:

- Vascular Endothelial Growth Factor Receptors (VEGFR) : VEGFR-1, VEGFR-2, and VEGFR-3

- Platelet-Derived Growth Factor Receptors (PDGFR) : PDGFR-α and PDGFR-β

- c-Kit : A receptor involved in cell growth and differentiation

These targets are integral to the angiogenesis pathway, facilitating blood vessel formation necessary for tumor survival and growth. By blocking these receptors, pazopanib reduces tumor blood flow, induces apoptosis in cancer cells, and ultimately inhibits tumor growth .

Pharmacodynamics and Pharmacokinetics

Pazopanib exhibits significant pharmacodynamic effects at clinically relevant concentrations. The concentration required to inhibit receptor activity ranges from 0.01 to 0.084 μmol/L . The drug is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, with minor contributions from CYP1A2 and CYP2C8 .

Table 1: Key Pharmacokinetic Parameters of Pazopanib

| Parameter | Value |

|---|---|

| Bioavailability | ~30% |

| Peak Plasma Concentration (Cmax) | >15 μg/ml |

| Half-Life | 28 hours |

| Volume of Distribution | 4.5 L/kg |

Clinical Efficacy

Pazopanib has been extensively studied in clinical trials for its efficacy in treating advanced RCC and STS. The following summarizes key findings from various studies:

Table 2: Clinical Outcomes in Renal Cell Carcinoma

| Study Type | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

|---|---|---|---|---|

| Retrospective | 27% - 33% | 81% - 89% | 8.1 - 16.5 months | 17.3 - 31.0 months |

| Prospective Trials | Varies | Varies | Varies | Varies |

In a systematic review involving 318 patients with non-clear cell renal carcinoma (nccRCC), pazopanib demonstrated promising results as a first-line treatment option, with an overall response rate between 27% and 33%, and disease control rates ranging from 81% to 89% .

Adverse Effects

The safety profile of pazopanib includes common adverse events such as hypertension, diarrhea, fatigue, and liver enzyme elevations. The incidence of grade 3–4 adverse events has been reported between 21% and 55% across various studies .

Table 3: Common Adverse Events Associated with Pazopanib

| Adverse Event | Incidence (%) |

|---|---|

| Hypertension | ~30 |

| Diarrhea | ~20 |

| Fatigue | ~15 |

| Liver enzyme elevation | ~10 |

Case Studies

- Case Study on Advanced RCC : A patient treated with pazopanib showed a significant reduction in tumor size after three months of therapy, with a marked improvement in quality of life indicators.

- Combination Therapy : In a trial combining pazopanib with the histone deacetylase inhibitor abexinostat for nccRCC patients, the overall response rate was lower compared to patients receiving pazopanib alone (17% vs. 31%) but still highlighted potential synergistic effects .

属性

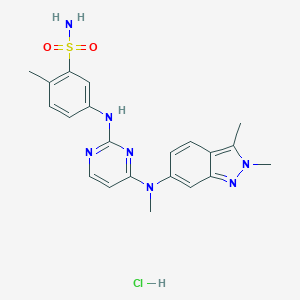

IUPAC Name |

5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O2S.ClH/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHIQUBXFFAOMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212956 | |

| Record name | Pazopanib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635702-64-6 | |

| Record name | Pazopanib hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635702-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pazopanib hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635702646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pazopanib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzenesulfonamide hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAZOPANIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33Y9ANM545 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。